Benzyl 4-(5-aminopent-2-yn-1-yl)piperazine-1-carboxylate dihydrochloride
Description
Benzyl 4-(5-aminopent-2-yn-1-yl)piperazine-1-carboxylate dihydrochloride is a piperazine derivative characterized by a benzyl carbamate group at the 1-position and a 5-aminopent-2-yn-1-yl substituent at the 4-position of the piperazine ring. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. The benzyl group contributes to lipophilicity, which may influence membrane permeability and bioavailability .
Properties
Molecular Formula |
C17H25Cl2N3O2 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
benzyl 4-(5-aminopent-2-ynyl)piperazine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C17H23N3O2.2ClH/c18-9-5-2-6-10-19-11-13-20(14-12-19)17(21)22-15-16-7-3-1-4-8-16;;/h1,3-4,7-8H,5,9-15,18H2;2*1H |
InChI Key |
DVKFORDOFKJZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC#CCCN)C(=O)OCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(5-aminopent-2-yn-1-yl)piperazine-1-carboxylate dihydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with benzyl chloroformate to form the benzyl piperazine intermediate. This intermediate is then reacted with 5-aminopent-2-yne under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(5-aminopent-2-yn-1-yl)piperazine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ester and aminopentynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 4-(5-aminopent-2-yn-1-yl)piperazine-1-carboxylate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(5-aminopent-2-yn-1-yl)piperazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminopentynyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Research and Development Considerations
- Synthetic Accessibility : The target compound’s synthesis likely involves sequential alkylation and carbamate formation, similar to tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride (CAS 1523617-96-0) .
- Regulatory Compliance : Safety data sheets for analogues (e.g., CAS 193902-64-6) emphasize handling precautions for amine hydrochlorides, including respiratory protection and inert storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
